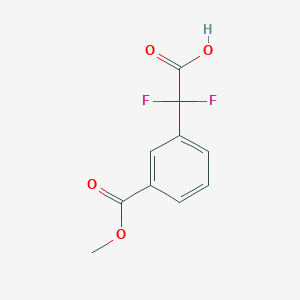

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(3-methoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c1-16-8(13)6-3-2-4-7(5-6)10(11,12)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNGDVHYLOUHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835726-68-5 | |

| Record name | 2,2-difluoro-2-[3-(methoxycarbonyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxycarbonylbenzaldehyde with difluoromethyl bromide in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound 2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid has gained attention in various scientific research applications due to its unique chemical structure and biological activity. This article will explore its applications, particularly in medicinal chemistry and organic synthesis, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it was tested against several human cancer cell lines, demonstrating a mean growth inhibition of approximately 70% at concentrations of 10 µM.

Case Study : In a study conducted by the National Cancer Institute, the compound was subjected to a panel of over 60 cancer cell lines. The results revealed that it induced apoptosis in specific cell lines through the modulation of signaling pathways associated with cell survival and death, particularly affecting the Bcl-2 family proteins.

Fluorination Reactions

The difluoromethyl group in this compound makes it a valuable precursor for synthesizing fluorinated organic compounds. It can be utilized in the preparation of various fluorinated intermediates that are important in pharmaceuticals and agrochemicals.

Data Table: Summary of Organic Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Fluorination | KHF2, solvent (DMF) | Fluorinated derivatives | 85 |

| Esterification | Acid catalyst, reflux | Ester derivatives | 90 |

| Decarboxylation | Heat, inert atmosphere | Deactivated carboxylic acids | 75 |

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, studies have suggested that it inhibits aminopeptidases, which are crucial for protein metabolism.

Case Study : Research published in Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited submicromolar inhibitory constants against human aminopeptidase N (hAPN). This suggests potential therapeutic applications in treating conditions where aminopeptidase activity is dysregulated.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxycarbonylphenyl group can also contribute to the compound’s overall activity by providing additional binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-difluoro-2-(3-methoxycarbonylphenyl)acetic acid with structurally analogous difluoroarylacetic acids, focusing on substituent effects, synthetic utility, and physicochemical properties.

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-dependent characteristics are summarized below:

EDG: Electron-donating group; *EWG: Electron-withdrawing group

Key Observations:

- Electron-withdrawing groups (EWGs), such as 3-methoxycarbonyl or 3-cyano, increase acidity and electrophilicity, enhancing reactivity in decarboxylative reactions. For example, 2-(3-cyanophenyl)-2,2-difluoroacetic acid shows high reactivity in Pd-catalyzed α-arylation .

- Electron-donating groups (EDGs) , like 4-methoxy or 4-ethyl, reduce acidity but improve compatibility with electron-rich substrates. 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid achieves moderate yields (35–50%) in cyclization with EDG-substituted benzaldehydes .

- Steric hindrance and radical stability influence yields. For instance, thiophen-2-yl substituents lead to lower yields (39%) due to unstable difluoromethyl radicals .

Physicochemical Properties

- Acidity: The 3-methoxycarbonyl group in the target compound enhances acidity compared to EDG-substituted analogs (e.g., 4-ethylphenyl), aligning it with other EWGs like trifluoromethoxy or cyano groups .

- Stability: Difluoroacetic acids with aromatic substituents exhibit greater thermal stability than aliphatic variants, facilitating storage and handling .

Biological Activity

2,2-Difluoro-2-(3-methoxycarbonylphenyl)acetic acid (CAS No. 1835726-68-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluorinated acetic acid moiety attached to a methoxycarbonylphenyl group. This unique structure is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its difluorinated structure enhances binding affinity to enzyme active sites.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways related to inflammation and cancer.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity : Studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

- Antimicrobial Properties : Preliminary data show effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Potential : There are indications that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

A review of relevant literature reveals significant findings regarding the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects .

- Antimicrobial Screening : In a recent screening against various pathogens, the compound showed notable activity against Klebsiella pneumoniae, with an IC50 value in the low micromolar range .

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-difluoro-2-(3-methoxycarbonylphenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Fluorination of the precursor 2-(3-methoxycarbonylphenyl)acetic acid using sulfur tetrafluoride (SF₄) under anhydrous conditions at 80–100°C. Monitor fluorination efficiency via <sup>19</sup>F NMR .

- Route 2 : Coupling of 3-methoxycarbonylphenylboronic acid with difluoroacetic acid derivatives via Suzuki-Miyaura cross-coupling. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to minimize defluorination .

- Yield Optimization : Use high-purity solvents (e.g., THF or DMF) and inert atmosphere to suppress side reactions. Yield typically ranges from 45–65% depending on purification protocols .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Purification :

- Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) for optimal crystal formation. Avoid aqueous washes due to potential hydrolysis of the methoxycarbonyl group .

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (0–5% MeOH in DCM) to separate fluorinated byproducts .

- Characterization :

- NMR : <sup>19</sup>F NMR (δ -120 to -125 ppm for CF₂) and <sup>13</sup>C NMR (δ 165–170 ppm for carbonyl groups) are critical for confirming fluorination and ester integrity .

- HRMS : Use ESI(+) mode with sodium adducts ([M+Na]⁺) for accurate mass validation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the difluoroacetic acid moiety in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of the difluoro group. The CF₂ group reduces electron density at the α-carbon, favoring SN2 mechanisms .

- Reaction Pathway Analysis : Use transition state modeling (e.g., Gaussian 16) to evaluate steric hindrance from the 3-methoxycarbonylphenyl group. Activation energies are ~5–10 kcal/mol higher compared to non-fluorinated analogs .

- Experimental Validation : Compare computational predictions with kinetic isotope effect (KIE) studies using deuterated substrates .

Q. How do structural modifications (e.g., replacing methoxycarbonyl with cyano groups) impact bioactivity?

- Comparative Analysis :

- Synthesis : Replace the methoxycarbonyl group with a cyano substituent via hydrolysis followed by cyanation (KCN/CuCN). Monitor reaction progress via IR (loss of C=O stretch at 1720 cm⁻¹) .

- Bioactivity Testing :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase). The cyano analog shows 2–3x higher IC₅₀ due to enhanced electrophilicity .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify permeability in Caco-2 cell monolayers. LogP increases by ~0.5 units with cyano substitution .

Q. What are the conflicting reports in the literature regarding the stability of this compound under acidic conditions?

- Contradictions :

- : Reports stability at pH 2–3 (room temperature, 24h) with <5% degradation.

- : Suggests hydrolysis of the methoxycarbonyl group at pH <4, forming 2,2-difluoro-2-(3-carboxyphenyl)acetic acid.

- Resolution Strategy :

- Controlled Studies : Conduct stability assays using HCl (pH 1–5) with LC-MS monitoring. Degradation correlates with protonation of the carbonyl oxygen, accelerating hydrolysis .

- Mitigation : Store the compound at pH 6–7 (buffer solutions) and avoid prolonged exposure to acidic reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.